2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione
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Overview
Description
2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing sulfur and nitrogen atoms, which contribute to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione typically involves the reaction of 3-(1-aminoethyl)phenylamine with a thiazolidine-1,1-dione precursor. One common method includes the use of a multicomponent reaction, where the amine reacts with a thiazolidine derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to enhance yield, purity, and selectivity. Techniques such as nano-catalysis and click chemistry are employed to achieve efficient synthesis with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, each with distinct biological activities .
Scientific Research Applications
2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and antitumor activities.
Thiadiazole: Used in the development of antifungal and anticancer agents.
Uniqueness
2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione is unique due to its specific structural configuration, which imparts distinct biological activities compared to other thiazolidine derivatives.
Properties
Molecular Formula |
C11H16N2O2S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
(1R)-1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine |
InChI |
InChI=1S/C11H16N2O2S/c1-9(12)10-4-2-5-11(8-10)13-6-3-7-16(13,14)15/h2,4-5,8-9H,3,6-7,12H2,1H3/t9-/m1/s1 |
InChI Key |
VOLCEGNUCYAADY-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)N2CCCS2(=O)=O)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCCS2(=O)=O)N |
Origin of Product |
United States |
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